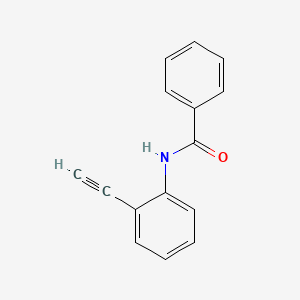
N-(2-ethynylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethynylphenyl)benzamide is an organic compound with the molecular formula C15H11NO. It is a derivative of benzamide, where the benzamide moiety is substituted with an ethynyl group at the ortho position of the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(2-ethynylphenyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-yielding and scalable synthetic routes. The use of solid acid catalysts and ultrasonic irradiation can be adapted for larger-scale production, ensuring efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-ethynylphenyl)benzamide undergoes various chemical reactions, including cycloisomerization, oxidation, and substitution reactions. One notable reaction is the N-heterocyclic carbene (NHC)-boryl radical-catalyzed cycloisomerization, which involves the addition of an NHC-boryl radical to the alkynyl moiety, followed by a radical cascade comprising intramolecular cyclization and aryl migrations .
Common Reagents and Conditions:
Cycloisomerization: NHC-boryl radicals, intramolecular cyclization conditions.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products:
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-(2-ethynylphenyl)benzamide involves its interaction with molecular targets through radical catalysis. The NHC-boryl radical-catalyzed cycloisomerization is a key reaction, where the radical addition to the alkynyl moiety triggers a cascade of intramolecular cyclization and aryl migrations, leading to the formation of a quinolinone framework . This mechanism highlights the compound’s potential in facilitating complex molecular transformations.
Comparación Con Compuestos Similares
N-(2-allylphenyl)benzamide: Used in the synthesis of substituted indoles via palladium-catalyzed cyclization.
N-(2-acetylphenyl)benzamide:
Uniqueness: N-(2-ethynylphenyl)benzamide is unique due to its ethynyl substitution, which imparts distinct reactivity and structural properties. The ability to undergo NHC-boryl radical-catalyzed cycloisomerization sets it apart from other benzamide derivatives, making it a valuable compound in synthetic organic chemistry .
Propiedades
IUPAC Name |
N-(2-ethynylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c1-2-12-8-6-7-11-14(12)16-15(17)13-9-4-3-5-10-13/h1,3-11H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZAZAIOAWEQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2875349.png)
![3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE](/img/structure/B2875350.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2875352.png)
![3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one](/img/structure/B2875353.png)

![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2875358.png)
![N-{[2-methyl-4-(trifluoromethyl)furan-3-yl]methyl}prop-2-enamide](/img/structure/B2875359.png)
![1-chloro-N-[1-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]isoquinoline-3-carboxamide](/img/structure/B2875360.png)
![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2875361.png)
![5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine](/img/structure/B2875362.png)


